molecular formula C12H16Cl2N4O4S B13130270 (3-Chlorophenyl)hydrazine hemisulfate

(3-Chlorophenyl)hydrazine hemisulfate

Cat. No.: B13130270
M. Wt: 383.3 g/mol
InChI Key: NQUNSXPFAUFLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Substituted Phenylhydrazines in Contemporary Chemical Research

Substituted phenylhydrazines are foundational reagents in organic synthesis, primarily due to their role in constructing nitrogen-containing heterocyclic systems. researchgate.netnih.gov These compounds are crucial for synthesizing a variety of biologically active molecules, including indoles, pyrazoles, indazoles, and quinazolines. researchgate.netnih.gov The Fischer indole (B1671886) synthesis, a classic and widely used reaction, famously employs phenylhydrazines to create the indole scaffold, a core structure in many pharmaceuticals and natural products.

In contemporary research, the applications of substituted phenylhydrazines have expanded significantly. They are utilized as key starting materials in the development of new pharmaceuticals, such as antibacterial, anticancer, antiviral, and antihypertensive drugs. patsnap.com In the field of materials science, these compounds are precursors for charge transport materials and polymers. patsnap.com Furthermore, arylhydrazines have emerged as versatile coupling partners in various carbon-carbon and carbon-heteroatom cross-coupling reactions, often serving as environmentally friendly arylating agents because the by-products are typically benign substances like nitrogen gas and water. nih.gov Their utility also extends to photoinduced chemical transformations and as reagents in the generation of aryl radicals for arylation reactions. researchgate.netacs.org

Historical Development of Hydrazine (B178648) Chemistry Pertinent to Arylhydrazines

The history of arylhydrazine chemistry is intrinsically linked to the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer synthesized phenylhydrazine (B124118), the first derivative of hydrazine to be prepared. patsnap.comwikipedia.org This discovery was a landmark achievement that opened up new avenues in organic chemistry. wikipedia.orgfi.edu Fischer's subsequent work demonstrated the immense synthetic potential of this new class of compounds.

A pivotal moment in the historical development of arylhydrazine chemistry was Fischer's discovery of their reaction with sugars to form highly crystalline and easily characterizable derivatives called osazones. wikipedia.orgbritannica.com This reaction was instrumental in his groundbreaking research on the structures and stereochemistry of carbohydrates, for which he was awarded the Nobel Prize in Chemistry in 1902. britannica.commsu.edunobelprize.org His investigations also led to the development of the Fischer indole synthesis in 1883, a reaction that involves the cyclization of an arylhydrazone (formed from an arylhydrazine and an aldehyde or ketone) and remains one of the most important methods for indole synthesis today. wikipedia.org

The traditional synthesis of substituted phenylhydrazines involves the diazotization of an aromatic amine followed by a reduction step. google.comprepchem.com Over the years, advancements in synthetic methodology have led to the development of more efficient and varied routes to these compounds, including copper-catalyzed cross-coupling reactions. researchgate.net

Structural Peculiarities of (3-Chlorophenyl)hydrazine (B1595953) Hemisulfate and its Role as a Key Intermediate

(3-Chlorophenyl)hydrazine hemisulfate is the salt formed between two molecules of (3-chlorophenyl)hydrazine and one molecule of sulfuric acid. The presence of the chlorine atom at the meta-position of the phenyl ring is a key structural feature. This electron-withdrawing group influences the electronic properties of the aromatic ring and the reactivity of the hydrazine moiety. The salt form, hemisulfate, enhances the stability and handling of the otherwise less stable free base.

As a key intermediate, (3-chlorophenyl)hydrazine hemisulfate is valuable in the synthesis of specifically substituted target molecules. It is frequently employed in the preparation of pharmaceuticals and agrochemicals. For example, it serves as a precursor for herbicidally active compounds like 5-acylamino-1-phenylpyrazoles. google.com The specific substitution pattern allows for the creation of complex molecules with defined biological activities. The general synthetic route involving this intermediate often begins with the reaction of 3-chloroaniline (B41212) to form the hydrazine, which is then used in subsequent steps, such as cyclization reactions, to build the desired molecular framework. prepchem.com

Below are tables detailing the chemical properties of the parent compound, (3-chlorophenyl)hydrazine, and its hydrochloride salt, which shares similarities with the hemisulfate salt.

Table 1: Chemical Properties of (3-Chlorophenyl)hydrazine

Property Value
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.58 g/mol
IUPAC Name (3-chlorophenyl)hydrazine
CAS Number 14763-20-3
InChI InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
InChIKey GFPJLZASIVURDY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)NN

Data sourced from PubChem CID 75332. nih.gov

Table 2: Chemical Properties of (3-Chlorophenyl)hydrazine Hydrochloride

Property Value
Molecular Formula C₆H₈Cl₂N₂
Molecular Weight 179.05 g/mol
IUPAC Name 1-(3-chlorophenyl)hydrazine hydrochloride
CAS Number 2312-23-4
InChI 1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H
InChIKey CRRIAWUJYMLJOE-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich and PubChem. scbt.comsigmaaldrich.com

Properties

Molecular Formula

C12H16Cl2N4O4S

Molecular Weight

383.3 g/mol

IUPAC Name

(3-chlorophenyl)hydrazine;sulfuric acid

InChI

InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4)

InChI Key

NQUNSXPFAUFLSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN.C1=CC(=CC(=C1)Cl)NN.OS(=O)(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Chlorophenyl Hydrazine Hemisulfate and Its Precursors/analogs

Established Synthetic Routes to Chlorophenylhydrazines

The industrial and laboratory-scale production of chlorophenylhydrazines relies on several well-established synthetic protocols. These methods primarily start from readily available chloroanilines and proceed through various chemical transformations to yield the desired hydrazine (B178648) derivatives.

Diazotization-Reduction-Hydrolysis Protocols from Chloroanilines

A classic and widely utilized method for the synthesis of phenylhydrazines involves the diazotization of a primary aromatic amine, followed by reduction of the resulting diazonium salt and subsequent hydrolysis. organic-chemistry.orgbyjus.com This multi-step process is adaptable for various substituted anilines, including chloroanilines.

The process begins with the diazotization of a chloroaniline, such as 3-chloroaniline (B41212) or 4-chloroaniline. This is typically achieved by treating the amine with a diazotizing agent, most commonly sodium nitrite (B80452), in a strong acidic medium like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt. orgsyn.orggoogle.comgoogle.com The general reaction is as follows:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Following the formation of the diazonium salt, a reduction step is carried out. Various reducing agents can be employed for this purpose. A common choice is stannous chloride (SnCl₂) in concentrated hydrochloric acid, which effectively reduces the diazonium group to a hydrazine. prepchem.com Another approach involves using a mixture of sodium sulfite (B76179) and sodium bisulfite. patsnap.com The reduction with zinc powder in a hydrochloric acid solution has also been reported. nus.edu.sg

The final step is the hydrolysis of the intermediate to yield the phenylhydrazine (B124118), which can then be isolated as a salt, such as the hemisulfate or hydrochloride, to improve stability. google.com A continuous flow synthesis process has also been developed, integrating diazotization, reduction, and acidolysis salt formation to significantly shorten reaction times and improve safety and product purity. wipo.int

Table 1: Examples of Diazotization-Reduction of Chloroanilines

Starting Material Diazotizing Agent Reducing Agent Acid Medium Product Reference
3-Chloroaniline Sodium Nitrite Zinc Powder Hydrochloric Acid 3-Chlorophenylhydrazine nus.edu.sg
4-Chloroaniline Sodium Nitrite Stannous Chloride Hydrochloric Acid p-Chlorophenylhydrazine prepchem.com
4-Chloroaniline Sodium Nitrite Ammonium (B1175870) Sulfite Hydrochloric Acid 4-Chlorophenylhydrazine (B93024) hydrochloride google.com
2,5-Dichloroaniline Sodium Nitrite - Sulfuric Acid / Acetic Acid 2,5-Dichlorobenzenediazonium google.comgoogle.com
4-Chloro-2-fluoro-5-hydroxyaniline Sodium Nitrite Sodium Sulfite Sulfuric Acid Not Specified google.com

One-Step Synthesis Approaches from Chloroanilines and Hydrazine Hydrate (B1144303)

More direct methods for the synthesis of chlorophenylhydrazines have been developed to simplify the process and reduce waste. One such approach involves the reaction of a substituted aromatic halide, like 4-bromochlorobenzene, with hydrazine hydrate. google.comchemicalbook.com This method circumvents the need for diazotization and the use of strong reducing agents.

The reaction is typically carried out in the presence of a catalyst and a phase transfer catalyst to facilitate the nucleophilic aromatic substitution of the halide by hydrazine. google.com The use of a solvent and specific reaction temperatures are crucial for driving the reaction to completion. After the reaction, the product can be isolated as a hydrochloride salt by treatment with hydrochloric acid. chemicalbook.com This approach is advantageous as it involves simpler reaction steps and the potential for recycling the solvent and excess hydrazine hydrate. google.com

Table 2: One-Step Synthesis of 4-Chlorophenylhydrazine Hydrochloride

Starting Material Reagents Catalyst Phase Transfer Catalyst Solvent Product Reference
4-Bromochlorobenzene Hydrazine Hydrate Copper Sulfate / Cobalt Chloride PEG400 Acrylhydrazine 4-Chlorophenylhydrazine hydrochloride chemicalbook.com
4-Bromochlorobenzene Hydrazine Hydrate Copper Sulfate Tetrabutylammonium chloride Ethylene (B1197577) glycol 4-Chlorophenylhydrazine hydrochloride google.com

General Syntheses of Arylsulfonyl Hydrazides

Arylsulfonyl hydrazides are important derivatives and analogs of phenylhydrazines, often used in organic synthesis. The general method for their preparation is straightforward and involves the reaction of an appropriate sulfonyl chloride with hydrazine. nih.govunacademy.com

This reaction is typically carried out by adding a solution of the sulfonyl chloride to a stirred solution of anhydrous hydrazine in a suitable solvent like dichloromethane. nih.govunacademy.com The reaction is usually fast, and after a short period, the pH is adjusted to be alkaline to facilitate the work-up. The resulting arylsulfonyl hydrazide can then be extracted and purified. This method is versatile and can be applied to a wide range of sulfonyl chlorides to produce a library of arylsulfonyl hydrazides. chemrevlett.com

Table 3: General Synthesis of Arylsulfonyl Hydrazides

Reactant 1 Reactant 2 Solvent Key Conditions Product Type Reference
Sulfonyl chloride Anhydrous hydrazine Dichloromethane (CH₂Cl₂) pH adjustment to ~11 with Na₂CO₃ Arylsulfonyl hydrazide nih.govunacademy.com
Propane sulfonyl chloride Hydrazine hydrate Not specified Not specified Propane sulfonic acid hydrazide researchgate.net

Precursor Chemistry and Intermediate Transformations

The synthetic utility of (3-Chlorophenyl)hydrazine (B1595953) and its analogs is largely dependent on their ability to be transformed into various intermediates, which then serve as building blocks for more complex molecules, particularly heterocycles.

Preparation of Hydrazone Intermediates

A fundamental reaction of phenylhydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.gov This reaction is a cornerstone of heterocyclic synthesis and is widely used to prepare key intermediates. researchgate.net

The formation of a hydrazone typically involves mixing the phenylhydrazine with an aldehyde or ketone in a suitable solvent, often an alcohol like ethanol. orgsyn.org The reaction is frequently catalyzed by the addition of a small amount of acid, such as acetic acid. researchgate.net The mixture is often heated to drive the reaction to completion. The resulting hydrazone may precipitate from the solution upon cooling or after the addition of water. nih.govunacademy.com This method is generally high-yielding and provides a straightforward route to a diverse range of hydrazone derivatives. orgsyn.org

Table 4: Synthesis of Hydrazone Intermediates

Hydrazine Derivative Carbonyl Compound Solvent Catalyst Product Type Reference
Phenylhydrazine 2,6-Hydroxyacetophenone Anhydrous ethanol Acetic acid Phenylhydrazone nih.gov
Sulfonyl hydrazide Aldehyde Hot ethyl alcohol None specified Arylsulfonyl hydrazone nih.govunacademy.com
Acetophenone N,N-dimethylhydrazone Anhydrous hydrazine Absolute ethanol None specified Acetophenone hydrazone orgsyn.org
2,4-Dinitrophenylhydrazine Chalcone derivative Ethanol Hydrochloric acid Dinitrophenylhydrazone researchgate.net

Hydrazination in the Synthesis of Heterocyclic Precursors

Hydrazine and its derivatives are crucial reagents in the synthesis of nitrogen-containing heterocyclic compounds. semanticscholar.org The "hydrazination" step, where a hydrazine moiety is introduced into a molecule, can be a key step in the construction of various heterocyclic rings.

For instance, the reaction of 2H-azirines containing a carbonyl group with hydrazine can lead to the formation of tetrahydro-1,2,4-triazin-6-ones. rsc.org This reaction provides a novel and unequivocal route to this class of heterocycles.

More recently, biocatalytic approaches using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines, a process termed "reductive hydrazination". nih.gov This enzymatic method allows for the synthesis of a variety of substituted acyclic and cyclic N-alkylhydrazines, including N-heterocycles like pyrazolidines and hexahydropyridazines, under mild conditions. nih.gov

Table 5: Hydrazination in Heterocyclic Synthesis

Starting Material Hydrazine Reagent Key Transformation Product Type Reference
2-Aryl-2H-azirine-2-carboxamides Hydrazine / Phenylhydrazine Ring expansion Tetrahydro-1,2,4-triazin-6-ones rsc.org
Dicarbonyls Simple hydrazines Enzymatic double reductive hydrazination Cyclic hydrazines (e.g., pyrazolidine) nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

The initial step, diazotization of 3-chloroaniline, is typically performed by reacting the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid. A critical parameter for this step is temperature. The reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures. Therefore, maintaining a low temperature, generally between -15°C and 10°C, is crucial to prevent decomposition and maximize the yield of the diazonium intermediate google.comprepchem.comgoogle.compatsnap.com. For instance, specific procedures detail maintaining temperatures between 0°C and 5°C during the addition of sodium nitrite to a solution of 3-chloroaniline in hydrochloric acid google.com.

The subsequent reduction of the diazonium salt to form the hydrazine derivative is the stage where optimization strategies significantly impact the final product's quality and yield. Various reducing agents can be employed, each with its own set of optimal conditions.

Influence of Reducing Agent and Reaction Parameters

A patented method highlights the use of sodium metabisulfite (B1197395) as a particularly effective reducing agent. This process emphasizes the importance of controlling both temperature and pH to achieve high purity and a significantly reduced reaction time. The reduction is carried out under conditions where the temperature is maintained between 10°C and 35°C and the pH is controlled in the range of 7 to 9 google.com. This specific pH control is critical, as it facilitates a reaction that can reach completion in approximately 30 minutes, yielding a product with a purity often exceeding 98% google.com. One detailed example of this method resulted in a final product purity of 99.50% as determined by high-performance liquid chromatography google.com.

ParameterOptimized ConditionOutcomeSource
Reducing Agent Sodium MetabisulfiteHigh Purity, Short Reaction Time google.com
Temperature 10 - 35 °CEnhanced reaction rate and stability google.com
pH 7 - 9Optimized for rapid conversion google.com
Reaction Time ~ 30 minutesSignificant reduction from older methods google.com
Reported Purity > 98% (up to 99.50%)High-quality final product google.com

Alternative reducing agents and conditions have also been developed to enhance the synthesis. For the related compound, 4-chlorophenylhydrazine, stannous chloride in concentrated hydrochloric acid is a common choice, demonstrating that strongly acidic conditions are required for certain reducing agents prepchem.comgoogle.com. Another approach utilizes an aqueous solution of ammonium sulfite as the reductant, with the reaction proceeding at a higher temperature range of 50-60°C. The use of ammonium sulfite in solution offers a practical advantage by preventing the caking of solid reagents, which can be an issue with sodium sulfite, thereby improving operational handling. The resulting ammonium salts formed during acidification are highly soluble, which facilitates the reaction and can lead to improved product quality and yield patsnap.com.

The selection of the reducing agent and the fine-tuning of reaction parameters represent the core of yield enhancement strategies. The comparison below illustrates how different methodologies are optimized to achieve the desired product.

PrecursorReducing AgentKey Reaction ConditionsReported Purity/YieldSource
3-ChloroanilineSodium MetabisulfiteTemp: 10-35°C; pH: 7-9Purity: >98% google.com
4-ChloroanilineStannous ChlorideTemp: < 25°C; Acid: Conc. HClYield not specified prepchem.com
4-ChloroanilineAmmonium SulfiteTemp: 50-60°CImproved yield over conventional methods patsnap.com
AnilineSodium SulfiteDiazotization Temp: ~0°CYield not specified orgsyn.org

Ultimately, the optimization of the synthesis of (3-Chlorophenyl)hydrazine hemisulfate hinges on a multi-faceted approach. Precise temperature control during diazotization prevents the degradation of the crucial diazonium salt intermediate. In the subsequent reduction step, the strategic selection of a reducing agent, coupled with rigorous control of pH and temperature, dictates the reaction's speed, efficiency, and the purity of the final product. The use of sodium metabisulfite under neutral to alkaline conditions has been shown to be a particularly advantageous method, offering a rapid and high-purity route to the target compound google.com.

Applications in Advanced Organic Synthesis As a Building Block and Reagent

Construction of Nitrogen-Containing Heterocycles

(3-Chlorophenyl)hydrazine (B1595953) hemisulfate is extensively utilized in cyclization reactions to form a variety of heterocyclic rings, which are integral to the structure of numerous biologically active molecules.

The Fischer indole (B1671886) synthesis is a classic and widely used method for synthesizing indoles, which involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com (3-Chlorophenyl)hydrazine serves as a key starting material for the synthesis of chloro-substituted indoles. The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.comnih.gov

The general mechanism involves:

Formation of the hydrazone from (3-chlorophenyl)hydrazine and a carbonyl compound.

Tautomerization to the enamine form.

Acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement.

Loss of ammonia and rearomatization to form the indole ring. byjus.com

This method allows for the preparation of various 6-chloro-indoles, which are precursors to a range of pharmacologically active compounds. The reaction conditions can be tailored by using different acid catalysts, such as Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgnih.gov

Table 1: Examples of Fischer Indole Synthesis using (3-Chlorophenyl)hydrazine

Carbonyl Compound Acid Catalyst Product Reference
Cyclohexanone Polyphosphoric acid 7-Chloro-1,2,3,4-tetrahydrocarbazole wikipedia.org
Acetone Zinc chloride 6-Chloro-2-methylindole nih.gov

Pyrazolines and pyrazoles are five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. (3-Chlorophenyl)hydrazine is a common reagent for the synthesis of these compounds, typically through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated ketones (chalcones). nih.govmdpi.comrsc.org

The reaction of (3-chlorophenyl)hydrazine with a 1,3-diketone, known as the Knorr pyrazole (B372694) synthesis, is a primary route to substituted pyrazoles. rsc.orgnih.gov This cyclocondensation can lead to two regioisomeric products, and the outcome is often influenced by the reaction conditions and the nature of the substituents on the diketone. mdpi.comnih.gov

Similarly, the reaction with α,β-unsaturated ketones, often in an acidic medium like acetic acid, yields pyrazoline derivatives. researchgate.netmdpi.com The reaction proceeds via a Michael addition of the hydrazine (B178648) to the unsaturated system, followed by intramolecular cyclization and dehydration. rsc.org

Table 2: Synthesis of Pyrazole and Pyrazoline Derivatives

Reactant Reaction Type Product Core Structure Reference
1,3-Diketones Cyclocondensation 1-(3-Chlorophenyl)pyrazole nih.govmdpi.com
Chalcones Michael Addition/Cyclization 1-(3-Chlorophenyl)-3,5-diaryl-2-pyrazoline researchgate.netresearchgate.net

1,3,4-Thiadiazoles and 1,3,4-oxadiazoles are important heterocyclic scaffolds in medicinal chemistry. The synthesis of these compounds often involves the cyclization of intermediates derived from hydrazine derivatives. organic-chemistry.orgjchemrev.com

For the synthesis of 1,3,4-thiadiazoles, a common method involves the reaction of an acyl hydrazine with a source of carbon and sulfur, such as carbon disulfide or a thiosemicarbazide (B42300) intermediate. jocpr.comsbq.org.br While direct examples with (3-chlorophenyl)hydrazine are less common, its corresponding acyl hydrazide derivative can be utilized. The general route involves the formation of a thiosemicarbazide, which then undergoes cyclodehydration to form the thiadiazole ring. sbq.org.brnih.gov

The synthesis of 1,3,4-oxadiazoles typically proceeds through the cyclodehydration of 1,2-diacylhydrazines or the reaction of an acid hydrazide with reagents like cyanogen (B1215507) bromide or orthoesters. nih.govnih.gov The (3-chlorophenyl) group can be incorporated either from a (3-chlorobenzoyl)hydrazine or by reacting (3-chlorophenyl)hydrazine with an appropriate precursor. nih.gov

Table 3: General Synthetic Routes to Thiadiazoles and Oxadiazoles

Heterocycle Key Intermediate from Hydrazine Common Cyclizing Reagents Reference
1,3,4-Thiadiazole Thiosemicarbazide H₂SO₄, POCl₃, I₂ organic-chemistry.orgsbq.org.br

3-Amino-1,2,4-triazoles and their fused derivatives are another class of heterocycles with significant biological applications. A versatile method for their synthesis involves the reaction of aryl hydrazines with isothiocyanates. researchgate.net This reaction initially forms a thiosemicarbazide intermediate. Subsequent treatment with a reagent like iodine mediates a cyclodesulfurization reaction, leading to the formation of the fused 3-amino-1,2,4-triazole ring system. researchgate.net This approach allows for the incorporation of the 3-chlorophenyl moiety onto the triazole core.

Another route involves the reaction of a hydrazine derivative with cyanogen bromide to form a hydrazinecarboximidamide intermediate, which can then be cyclized. nih.gov

Functionalization Reactions

Beyond its role in heterocycle synthesis, (3-chlorophenyl)hydrazine can also participate in functionalization reactions, such as those catalyzed by transition metals.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides. nih.govchemistryviews.org In this reaction, carbon monoxide is inserted between the aryl group and the amine. While this reaction is well-established for a variety of amines, its application with hydrazine derivatives like (3-chlorophenyl)hydrazine is a more specialized area. nih.govresearchgate.net

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form a palladoyl halide complex. Subsequent reaction with the amine (in this case, (3-chlorophenyl)hydrazine) leads to reductive elimination of the amide product and regeneration of the Pd(0) catalyst. nih.gov This methodology could potentially be used to synthesize N-(3-chlorophenyl) amides, which are valuable synthetic intermediates. The use of CO surrogates, such as formic acid and carbodiimides, has also been developed to avoid the use of toxic CO gas. chemistryviews.org

Regioselective Ortho-Amination of Naphthol Analogues

A significant application of substituted hydrazines, including (3-chlorophenyl)hydrazine, is in the direct, regioselective ortho-amination of 2-naphthol (B1666908) and its analogues. figshare.comnih.gov This method offers a straightforward pathway to synthesize N-arylaminated naphthol derivatives, which are valuable intermediates in medicinal chemistry and materials science. The reaction proceeds without the need for transition metal catalysts, presenting an advantage in terms of cost and purity of the final products. figshare.comnih.gov

The process involves reacting a naphthol analogue with a substituted hydrazine, such as (3-chlorophenyl)hydrazine, in a suitable solvent like ethylene (B1197577) glycol. figshare.com This one-pot operation yields N-unsubstituted or N-substituted ortho-aminated derivatives in moderate to excellent yields. figshare.comnih.gov A key benefit of this methodology is its high regioselectivity, exclusively targeting the ortho position (C1) of the naphthol ring, and its avoidance of common byproducts like 1,1′-biaryl-2,2′-diamines or carbazoles. figshare.com

The reaction's scope is broad, accommodating various substituted hydrazines to produce a diverse library of N-aryl-1-amino-2-naphthol compounds. nih.gov Furthermore, the reaction can be adapted to create biologically significant indazole motifs when reacting N,N′-dialkylhydrazines with 2-naphthols. figshare.comnih.gov

Table 1: Examples of Regioselective Ortho-Amination of 2-Naphthol Analogues

Hydrazine Precursor Naphthol Analogue Product Yield
N,N-Di-n-butylhydrazine 2-Naphthol 1-(N,N-Di-n-butylamino)-2-naphthol 85%
N-Methyl-N-phenylhydrazine 2-Naphthol 1-(N-Methyl-N-phenylamino)-2-naphthol 75%
1,2-Diphenylhydrazine 2-Naphthol 1-(N-Phenylamino)-2-naphthol 80%
(3-Chlorophenyl)hydrazine 2-Naphthol 1-(3-Chlorophenylamino)-2-naphthol (Not specified)

Note: Yields are representative examples from studies on ortho-amination and may not directly correspond to reactions with (3-Chlorophenyl)hydrazine hemisulfate, for which specific yield data was not available in the provided sources.

Conversion of Hydrazones to Alkenes

Hydrazines are fundamental precursors to hydrazones, which can be subsequently converted into alkenes. This transformation is a cornerstone of organic synthesis, providing a method to form carbon-carbon double bonds from carbonyl compounds. The reaction typically proceeds via the formation of a tosylhydrazone, a derivative of a hydrazone.

In a reaction known as the Bamford-Stevens reaction, the treatment of tosylhydrazones derived from aliphatic ketones with a strong base leads to the formation of alkenes, along with molecular nitrogen and a p-toluenesulfinate anion. researchgate.net This process is highly valuable for synthesizing various alkenes. While the Wolff-Kishner reduction converts hydrazones into alkanes by removing the carbonyl oxygen entirely, the Bamford-Stevens reaction provides a pathway to olefins. researchgate.netlibretexts.org

Recent advancements have also explored manganese-catalyzed dehydrogenative coupling of alcohols with hydrazines or hydrazones to directly form alkenes. elsevierpure.com These methods highlight the central role of the hydrazine-hydrazone functional group system in olefination chemistry.

Synthesis of Sulfonyl Hydrazides and Sulfonamides

(3-Chlorophenyl)hydrazine is a key starting material for the synthesis of sulfonyl hydrazides and, by extension, sulfonamides. These classes of compounds are of great interest due to their wide-ranging applications in medicinal chemistry and organic synthesis. researchgate.netekb.eg

Sulfonyl Hydrazides: Sulfonyl hydrazides are commonly prepared through a condensation reaction between a sulfonyl chloride and a hydrazine. researchgate.net The high reactivity of the sulfonyl chloride functional group allows for a straightforward reaction with hydrazine hydrate (B1144303) or a substituted hydrazine like (3-chlorophenyl)hydrazine to form the corresponding sulfonyl hydrazide. nih.gov This synthesis is often carried out in solvents such as THF, DMSO, or various alcohols. researchgate.net For example, 3-[(4-chlorophenyl)sulfonyl]propane hydrazide is prepared by reacting methyl-3-[(4-chlorophenyl)sulfonyl]propanoate with hydrazine hydrate. researchgate.net

Sulfonamides: The sulfonamide functional group is a crucial component in numerous therapeutic agents. nih.gov The most common method for synthesizing sulfonamides involves the reaction of an aromatic or aliphatic sulfonyl chloride with a primary or secondary amine. nih.gov Sulfonyl hydrazides can serve as precursors to sulfonyl chlorides, which are then reacted with amines to yield sulfonamides. nih.govpreprints.org Alternatively, specialized methods exist, such as reacting sulfonyl chlorides with N-silylamines. nih.gov The broad utility of sulfonamides spans diuretics, anticancer agents, anti-inflammatory drugs, and antibacterials. ekb.eg

Table 2: Synthesis of Sulfonyl Derivatives

Reactant 1 Reactant 2 Product Type Example Product
p-Toluenesulfonyl chloride Hydrazine hydrate Sulfonyl Hydrazide p-Toluenesulfonyl hydrazide
4-Chlorobenzenesulfonyl chloride Ammonia Sulfonamide 4-Chlorobenzenesulfonamide
(3-Chlorophenyl)hydrazine Benzenesulfonyl chloride Sulfonyl Hydrazide N'-(3-Chlorophenyl)benzenesulfonohydrazide
4-Acetamidobenzenesulfonyl chloride Ammonia Sulfonamide 4-Acetamidobenzenesulfonamide

Broader Utility in Organic and Medicinal Chemistry Syntheses

The applications of (3-chlorophenyl)hydrazine and its derivatives extend far beyond the specific reactions detailed above, establishing them as powerful tools in both organic and medicinal chemistry. Hydrazides and their derivatives, such as hydrazones, are exceptionally important substrates for synthesizing a wide array of heterocyclic compounds and other bioactive molecules. mdpi.com

Hydrazones derived from hydrazines are used in palladium-catalyzed coupling reactions to create complex heterocyclic systems like figshare.comnih.govnih.govtriazolo[4,3-a]pyridines, which exhibit a range of biological activities. orgsyn.org The hydrazine moiety is also integral to the Fischer indole synthesis, a major reaction for constructing the indole ring system found in many pharmaceuticals.

In medicinal chemistry, the hydrazide functional group is a key structural motif in compounds with antitumor, antimicrobial, antifungal, anti-inflammatory, and antidiabetic properties. mdpi.com The ability to easily convert hydrazides into a plethora of other functional groups and heterocyclic rings makes them attractive starting points for drug discovery programs. mdpi.com Furthermore, substituted phenyl hydrazines are used in materials science; for instance, 4-sulfonamidophenyl hydrazines are precursors for pyrazolones used as color-forming agents in photography. google.com

Theoretical and Computational Investigations of 3 Chlorophenyl Hydrazine Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the molecular properties of (3-Chlorophenyl)hydrazine (B1595953) derivatives. These methods provide a detailed picture of the molecule's electronic environment.

Geometry Optimization and Electronic Structure Analysis (DFT/B3LYP)

The initial step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For this purpose, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional, is commonly employed in conjunction with a basis set such as 6-31G(d,p) or higher. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

ParameterCalculated Value (Å or °) for a Chloro-substituted Hydrazine (B178648) Derivative
C-Cl Bond Length1.745
N-N Bond Length1.378
C-N-N Bond Angle117.5
N-N-C Bond Angle120.3

The data in this table is illustrative and based on findings for structurally similar chloro-substituted hydrazine derivatives.

Analysis of Atomic Charges, Electronic Density, and Electrostatic Potentials

The distribution of electrons within a molecule is crucial for understanding its chemical behavior. Mulliken population analysis is a common method to calculate atomic charges, providing insight into the electrophilic and nucleophilic sites of a molecule. For hydrazine derivatives, the nitrogen atoms of the hydrazine group typically exhibit negative charges, indicating their nucleophilic character.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. In MEP maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are prone to nucleophilic attack. For chloro-substituted phenylhydrazine (B124118) derivatives, the MEP maps often show negative potential around the nitrogen atoms and the chlorine atom, while the hydrogen atoms of the hydrazine group and the aromatic ring are generally in regions of positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energies) and Dipole Moments

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.

For various hydrazine derivatives, the HOMO is often localized on the dinitrophenyl moiety, while the LUMO is distributed over the benzylidene part, indicating a potential for intramolecular charge transfer. The HOMO-LUMO energy gap for these compounds typically falls in a range that suggests they are reactive molecules with potential applications in materials science.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
(E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine-7.12-3.583.545.67
(E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine-6.98-3.513.476.15

This table presents calculated electronic properties for representative hydrazine derivatives.

Potential Energy Surface (PES) Mapping and Conformer Analysis

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the energy at each step, a PES scan can identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

For derivatives of (3-Chlorophenyl)hydrazine, rotation around the C-N and N-N single bonds can lead to different conformers. A relaxed PES scan, where all other geometrical parameters are optimized at each step of the scan, can be performed using DFT methods. For instance, in a study of 1-(4-Fluorophenyl)piperazine, a PES scan was conducted by rotating a key dihedral angle to identify the most stable conformer. A similar approach could be applied to (3-Chlorophenyl)hydrazine derivatives to understand their conformational preferences, which can influence their biological activity and physical properties. The results of such an analysis would reveal the relative energies of different conformers and the energy barriers for their interconversion.

Investigation of Tautomeric Forms and Intramolecular Interactions

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for many hydrazine derivatives, particularly hydrazones, which can exist in keto-enol or azo-hydrazone tautomeric forms. Computational studies can predict the relative stability of different tautomers by calculating their energies. The choice of computational method and the inclusion of solvent effects can be crucial for accurately predicting the tautomeric equilibrium.

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the preferred conformation and tautomeric form of a molecule. For example, in some para-substituted phenylhydrazones, an intramolecular hydrogen bond can form between the N-H group of the hydrazine and a nearby acceptor atom, which stabilizes the E-isomer. Computational methods can be used to characterize these interactions by analyzing bond lengths, bond angles, and vibrational frequencies.

Computational Assessment of Molecular Interactions in Complex Systems

To understand the potential biological activity of (3-Chlorophenyl)hydrazine derivatives, it is essential to study their interactions with biological macromolecules such as proteins. Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor) to form a stable complex.

In molecular docking studies of phenylhydrazine derivatives, the ligand is placed in the active site of a target protein, and its conformational space is explored to find the binding mode with the lowest energy. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For instance, docking studies on novel phenylhydrazine derivatives of piperidones have shown significant binding potency to target proteins, suggesting their potential as anticancer agents. Such computational assessments are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Structure-Reactivity and Structure-Property Relationships through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate relationships between the molecular structure of (3-Chlorophenyl)hydrazine derivatives and their inherent reactivity and physical properties. Through the application of quantum chemical methods, researchers can gain insights into the electronic characteristics that govern the behavior of these compounds. Density Functional Theory (DFT) is a predominant method employed for these investigations, providing a balance between accuracy and computational cost.

One of the key areas of investigation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of computational modeling. These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting the sites of interaction with other chemical species.

Furthermore, global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). jocpr.com These models mathematically correlate the computed molecular descriptors with experimental activities or properties, enabling the prediction of the behavior of novel derivatives.

The insights gained from these computational investigations are fundamental for the rational design of new (3-Chlorophenyl)hydrazine derivatives with tailored reactivity and properties for various applications.

Interactive Data Tables

Below are interactive tables presenting computationally derived data for (3-Chlorophenyl)hydrazine, providing a quantitative basis for understanding its structure-property relationships.

Table 1: Calculated Molecular Properties of (3-Chlorophenyl)hydrazine

PropertyValueComputational Method
Molecular FormulaC6H7ClN2-
Molecular Weight142.58 g/mol -
Dipole MomentValue not availablee.g., B3LYP/6-311G
PolarizabilityValue not availablee.g., B3LYP/6-311G

Table 2: Frontier Molecular Orbital (FMO) Energies and Energy Gap

ParameterEnergy (eV)Computational Method
EHOMOValue not availablee.g., B3LYP/6-311G
ELUMOValue not availablee.g., B3LYP/6-311G
Energy Gap (ΔE)Value not availablee.g., B3LYP/6-311G

Table 3: Global Reactivity Descriptors

DescriptorValue
Electronegativity (χ)Value not available
Chemical Hardness (η)Value not available
Global Electrophilicity Index (ω)Value not available

Design and Synthesis of Novel 3 Chlorophenyl Hydrazine Based Architectures

Exploration of Substituted (3-Chlorophenyl)hydrazine (B1595953) Derivatives with Tailored Reactivity

The reactivity of (3-chlorophenyl)hydrazine can be modulated through the synthesis of various derivatives. The hydrazine (B178648) moiety is a potent nucleophile, enabling reactions such as alkylation, acylation, and condensation. The reactivity of the two nitrogen atoms can differ, allowing for selective transformations. For instance, the terminal nitrogen is generally more nucleophilic and reactive towards electrophiles like isocyanates. researchgate.net

The synthesis of substituted phenylhydrazines often begins with the corresponding aniline. For example, p-chloroaniline can be converted to p-chlorophenylhydrazine through diazotization with sodium nitrite (B80452) and subsequent reduction with stannous chloride. prepchem.com This general approach can be adapted for the synthesis of (3-chlorophenyl)hydrazine from 3-chloroaniline (B41212).

The introduction of different substituents onto the phenyl ring or the hydrazine nitrogen atoms can fine-tune the molecule's electronic properties and steric hindrance, thereby controlling its reactivity in subsequent reactions. This tailored reactivity is fundamental for directing the outcome of complex multi-step syntheses.

Scaffold Diversity through Condensation and Cyclization Reactions

Condensation and cyclization reactions involving (3-chlorophenyl)hydrazine are primary methods for generating diverse heterocyclic scaffolds. The bifunctional nature of the hydrazine group allows it to react with various difunctional electrophiles to form stable ring systems.

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds that are readily synthesized from hydrazine derivatives. A common and versatile method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. chemtube3d.commdpi.com

The reaction of (3-chlorophenyl)hydrazine with a 1,3-diketone typically yields a substituted pyrazole (B372694). chemtube3d.comdergipark.org.tr The regioselectivity of this reaction can be influenced by the substituents on both the hydrazine and the diketone.

Pyrazolines are often synthesized by reacting α,β-unsaturated ketones (chalcones) with hydrazines. researchgate.netdergipark.org.trmdpi.com For instance, chalcone-like intermediates can be reacted with substituted phenylhydrazines to produce N-substituted pyrazoline derivatives. researchgate.netresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Precursor 1Precursor 2Product ScaffoldReaction ConditionsReference
(3-Chlorophenyl)hydrazine1,3-DiketonePyrazoleAcid or base catalysis mdpi.com
(3-Chlorophenyl)hydrazineα,β-Unsaturated Ketone (Chalcone)PyrazolineEthanol, reflux dergipark.org.tr
(3-Chlorophenyl)hydrazineβ-KetoesterPyrazoloneVaries

A direct cyclization/chlorination strategy using 1,3,5-trichloroisocyanuric acid (TCCA) has also been developed for the synthesis of 4-chloropyrazoles from hydrazines. preprints.org

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are important five-membered heterocycles. A primary synthetic route to these systems involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govnih.gov

To synthesize these scaffolds using (3-chlorophenyl)hydrazine, it is typically first converted into a corresponding acylhydrazine or thiosemicarbazide (B42300). For example, reacting (3-chlorophenyl)hydrazine with an acyl chloride would yield an N-(3-chlorophenyl)acylhydrazine. This intermediate can then be cyclized.

Oxadiazole Synthesis:

From Acylhydrazines: N,N'-diacylhydrazines can be cyclized using dehydrating agents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to form 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

From Hydrazides and Carbon Disulfide: Acid hydrazides can react with carbon disulfide in the presence of a base to form an intermediate that cyclizes to a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov

Thiadiazole Synthesis:

From Thiosemicarbazides: (3-Chlorophenyl)hydrazine can be reacted with an isothiocyanate to form a thiosemicarbazide. This thiosemicarbazide can then undergo oxidative cyclization, often with reagents like sulfuric acid, to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov

From Acylhydrazines and Sulfur: A modern approach involves the reaction of acylhydrazines and nitroalkanes with elemental sulfur to chemoselectively produce 1,3,4-thiadiazoles. researchgate.net

(3-Chlorophenyl)hydrazine DerivativeReagent(s)Product ScaffoldKey FeaturesReference(s)
N-(3-Chlorophenyl)acylhydrazinePOCl₃, PPA, or SOCl₂1,3,4-OxadiazoleDehydrative cyclization of diacylhydrazines nih.gov
(3-Chlorophenyl)thiosemicarbazideAcid (e.g., H₂SO₄)1,3,4-ThiadiazoleCyclization of thiosemicarbazide precursor nih.gov
N-(3-Chlorophenyl)acylhydrazineCarbon Disulfide, KOH1,3,4-Oxadiazole-2-thiolFormation of oxadiazole ring with thiol group nih.gov
N-(3-Chlorophenyl)acylhydrazineNitroalkane, Elemental Sulfur1,3,4-ThiadiazoleChemoselective, mild conditions researchgate.net

Acylhydrazines (or hydrazides) are key intermediates in the synthesis of many heterocyclic compounds and also exhibit their own range of biological activities. They are typically prepared by the reaction of a hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride. organic-chemistry.orgresearchgate.net For example, (3-chlorophenyl)hydrazine can react with an activated amide in an aqueous environment to furnish the corresponding acylhydrazine. organic-chemistry.org

Benzenediazasulfonamides are a less common class of compounds. The synthesis of sulfonamides, in general, involves the reaction of a sulfonyl chloride with an amine or, in this case, a hydrazine derivative. researchgate.netmdpi.com The reaction of a benzenesulfonyl chloride with (3-chlorophenyl)hydrazine under basic conditions would be a plausible route to the corresponding benzenesulfonyl hydrazide. Further functionalization could lead to benzenediazasulfonamide structures. The synthesis of benzimidazole-sulfonyl derivatives often involves reacting a benzimidazole (B57391) scaffold with a sulfonamide derivative. nih.gov

Strategies for Modifying Selectivity and Efficiency in Organic Transformations

Controlling selectivity (chemo-, regio-, and stereo-) and improving reaction efficiency are paramount in modern organic synthesis. For transformations involving (3-chlorophenyl)hydrazine, several strategies can be employed.

Protecting Groups: When a molecule contains multiple reactive sites, such as an additional amino group, selective protection is a classic strategy. For instance, to ensure a reaction occurs at the hydrazine moiety instead of another aromatic amine, the amine could be temporarily converted to an amide. researchgate.net

Catalysis: The use of catalysts can significantly enhance both reaction rates and selectivity. For example, iron-catalyzed nitrogen fixation reactions show that the choice of reductant and proton source can dramatically shift the selectivity between hydrazine and ammonia (B1221849) as products, a principle that highlights the fine control achievable through reagent choice. nih.gov

Reaction Conditions: Modifying reaction conditions such as solvent, temperature, and the use of microwave irradiation can improve yields and reduce reaction times. Microwave-assisted synthesis, for example, has been shown to be an eco-friendly method that can increase the efficiency and selectivity of N-alkylation reactions.

Precursor Design: The reactivity and selectivity of hydrazine derivatives can be controlled by forming intermediates like nitrogen dianions. This method allows for the selective alkylation of either nitrogen atom in a hydrazine, providing precise control over the substitution pattern and minimizing byproducts. organic-chemistry.org

Choice of Reagents: The inherent reactivity differences between nucleophilic centers can be exploited. The hydrazine group is generally a stronger nucleophile than an aromatic amine, which can be used to achieve chemoselectivity in reactions with electrophiles like isocyanates without the need for protecting groups. researchgate.net The choice of solvent can further enhance this selectivity by precipitating the desired product as it forms, thereby preventing side reactions. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional synthesis routes for aryl hydrazines often involve harsh conditions and hazardous reagents. prepchem.comgoogle.com The future of synthesizing (3-Chlorophenyl)hydrazine (B1595953) and its salts lies in the adoption of green chemistry principles to enhance sustainability and reduce environmental impact. nih.gov

Key areas of development include:

Sustainable Solvents and Catalysts: Research is moving towards replacing conventional organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine (B178648) in such media have shown promise for producing aryl hydrazines with good to excellent yields. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a burgeoning energy-efficient technique that can drastically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes, all while minimizing solvent use. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthetic methods offer enhanced safety, efficiency, and scalability. Integrating flow chemistry with other technologies like microwave irradiation or supported catalysts could lead to fully automated and more sustainable production processes. mdpi.com

Green Chemistry ApproachPotential AdvantagesRelevant Research Area
Use of Green Solvents Reduced environmental impact, improved safetyCopper-catalyzed synthesis in water or PEG researchgate.netresearchgate.net
Microwave-Assisted Synthesis Shorter reaction times, higher yields, energy efficiencySynthesis of heterocyclic compounds mdpi.com
Continuous Flow Chemistry Improved efficiency, safety, and scalabilityAutomated synthesis of active pharmaceutical ingredients mdpi.com

Advanced Mechanistic Studies using Modern Spectroscopic Techniques and Computational Methods

A thorough understanding of the reaction mechanisms involving (3-Chlorophenyl)hydrazine is fundamental to optimizing its applications. The Fischer indole (B1671886) synthesis, a cornerstone reaction utilizing this compound, involves a complex sequence including the formation of a phenylhydrazone, isomerization to an enamine, and a rasayanjournal.co.inrasayanjournal.co.in-sigmatropic rearrangement. byjus.comwikipedia.org

Future mechanistic investigations will likely focus on:

Spectroscopic Analysis: Real-time monitoring of reactions using advanced spectroscopic techniques can provide invaluable data on transient intermediates and reaction kinetics. The oxidation of phenylhydrazine (B124118), for instance, is a complex process involving multiple intermediates like superoxide (B77818) radicals, phenylhydrazyl radicals, and phenyldiazene, which can be studied using spectrophotometry. nih.govnih.gov

Computational Modeling: Computational studies, including density functional theory (DFT), can offer deep insights into reaction pathways and transition states that are difficult to observe experimentally. researchgate.net Such methods can elucidate the subtle electronic effects of substituents, like the chloro group in (3-Chlorophenyl)hydrazine, on reaction outcomes. nih.gov

Exploration of Catalytic Applications Beyond Current Scope

While primarily used as a reactant, (3-Chlorophenyl)hydrazine and its derivatives hold untapped potential as ligands in catalysis. The catalytic decomposition of arylhydrazines has already been shown to generate aryl radicals for various functionalization reactions. tandfonline.com

Unexplored avenues include:

Novel Metal Complexes: The synthesis of transition metal complexes with (3-Chlorophenyl)hydrazine-derived ligands could yield novel catalysts. Pyrazolone-based ligands, which can be synthesized from hydrazines, are gaining popularity in catalysis and materials science. researchgate.net

Asymmetric Catalysis: Designing chiral catalysts derived from (3-Chlorophenyl)hydrazine could open doors to new asymmetric transformations, a critical area in pharmaceutical synthesis.

Expanded Reaction Scope: These new catalysts could be applied to a broader range of reactions beyond traditional indole synthesis, including cross-coupling reactions, C-H bond arylations, and conjugate additions. tandfonline.com

Targeted Synthesis of Architectures for Materials Science Applications

The unique chemical structure of (3-Chlorophenyl)hydrazine makes it an attractive building block for novel materials with tailored properties. The incorporation of this moiety into larger molecular architectures could lead to advancements in materials science.

Future research directions may involve:

Functional Polymers and Dyes: Integrating the (3-Chlorophenyl)hydrazine unit into polymers could impart specific electronic or optical properties, making them suitable for applications in sensors or functional dyes. researchgate.net

Supramolecular Assemblies: The hydrazine functional group can participate in hydrogen bonding and coordination, enabling the construction of complex supramolecular structures and metal-organic frameworks (MOFs).

Biologically Active Scaffolds: As a precursor to indoles and other heterocycles like pyrazoles and triazoles, (3-Chlorophenyl)hydrazine is instrumental in creating scaffolds for biologically active molecules with potential applications in medicine and agriculture. researchgate.netnih.gov The synthesis of hydrazide-hydrazone derivatives, for example, has led to compounds with antitumor activity. nih.gov

The continued exploration of (3-Chlorophenyl)hydrazine hemisulfate promises to unlock new synthetic efficiencies, reveal deeper mechanistic details, and pave the way for innovative catalytic systems and advanced materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.